molecular formula C15H24O B15349942 2,5-Dicyclopentylcyclopentanone CAS No. 77189-09-4

2,5-Dicyclopentylcyclopentanone

Cat. No.: B15349942
CAS No.: 77189-09-4
M. Wt: 220.35 g/mol
InChI Key: BGBNGMHHBLRBET-UHFFFAOYSA-N
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Description

2,5-Dicyclopentylcyclopentanone (C₁₅H₂₀O) is a bicyclic ketone synthesized via the solvent-free Guerbet reaction of cyclopentanol using Raney Ni and solid base catalysts . Its structure features two cyclopentyl groups attached to a central cyclopentanone ring. This compound is notable for its application as a precursor in renewable high-density jet fuel production due to its high energy content and compatibility with hydrodeoxygenation processes .

Properties

CAS No.

77189-09-4

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

IUPAC Name

2,5-dicyclopentylcyclopentan-1-one

InChI

InChI=1S/C15H24O/c16-15-13(11-5-1-2-6-11)9-10-14(15)12-7-3-4-8-12/h11-14H,1-10H2

InChI Key

BGBNGMHHBLRBET-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2CCC(C2=O)C3CCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dicyclopentylcyclopentanone typically involves the cyclization of appropriate precursors. One common method is the intramolecular Friedel-Crafts acylation of a di-substituted cyclopentane derivative. The reaction conditions usually require a strong Lewis acid catalyst, such as aluminum chloride (AlCl3), and anhydrous conditions to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclization reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity.

Chemical Reactions Analysis

Hydrodeoxygenation to Polycycloalkanes

The aldol condensation product undergoes hydrodeoxygenation over a Ni-SiO₂ catalyst to produce polycycloalkanes, which are high-density fuel components. The reaction selectively reduces the ketone group to a methylene bridge.

Key Conditions & Outcomes

ParameterValue/Description
CatalystNi-SiO₂ (5 wt% Ni loading)
Temperature573 K
Pressure4 MPa H₂
SolventSolvent-free
Yield88.5% (1-(3-cyclopentyl)cyclopentyl-2-cyclopentylcyclopentane)
Final Product Density0.943 g/mL

The Ni-SiO₂ catalyst demonstrates stability over 50 hours of continuous operation without deactivation .

(a) Aldol Condensation Mechanism

  • Enolate Formation : Deprotonation of 2-cyclopentylcyclopentanone by KOH generates an enolate.

  • Nucleophilic Attack : The enolate attacks the carbonyl carbon of another ketone molecule.

  • Dehydration : Elimination of water forms the α,β-unsaturated ketone product .

(b) Hydrodeoxygenation Mechanism

  • Adsorption : The ketone adsorbs onto the Ni surface.

  • Hydrogenation : H₂ dissociates on Ni, providing atomic hydrogen for carbonyl reduction.

  • C–O Bond Cleavage : The carbonyl oxygen is removed as H₂O, yielding a fully saturated polycycloalkane .

Thermodynamic and Kinetic Insights

  • Activation Energy : Hydrodeoxygenation exhibits lower activation barriers (~23–28 kcal/mol) compared to competitive pathways .

  • Pressure Dependence : Higher pressures (3–4 MPa) favor complete reduction of the ketone group .

  • Steric Effects : Bulky cyclopentyl substituents hinder over-hydrogenation, enhancing selectivity .

Scientific Research Applications

2,5-Dicyclopentylcyclopentanone has several scientific research applications across different fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and metabolic pathways.

  • Industry: It is used in the production of high-density aviation fuels and other specialty chemicals.

Mechanism of Action

2,5-Dicyclopentylcyclopentanone is unique due to its specific structural features, but it can be compared to other cyclopentanone derivatives such as 2,2-Dimethylcyclopentanone and 3,3-Dimethylcyclopentanone. These compounds share similar reactivity patterns but differ in their substitution patterns, which can lead to different biological and chemical properties.

Comparison with Similar Compounds

The following analysis compares 2,5-dicyclopentylcyclopentanone with structurally related cyclopentanone derivatives, focusing on molecular features, physicochemical properties, and applications.

Structural and Functional Group Variations

2,5-Di(cyclopentylidene)cyclopentan-1-one (C₁₅H₂₀O)
  • Structure : Contains two cyclopentylidene (unsaturated, sp²-hybridized) groups instead of saturated cyclopentyl substituents .
  • Key Differences : The presence of conjugated double bonds increases reactivity toward electrophilic addition and reduces thermal stability compared to the fully saturated target compound.
2,5-Dibenzylidenecyclopentanone Analogs (C₁₉H₁₆O)
  • Structure : Aromatic benzylidene groups replace cyclopentyl substituents .
  • Key Differences :
    • Enhanced π-conjugation improves UV-Vis absorption, making these analogs suitable for photodynamic therapy or optoelectronics.
    • Higher lipophilicity (LogP ~3.5–4.2) compared to the aliphatic target compound (LogP ~4.8), affecting bioavailability .
  • Applications : Studied for anticancer and anti-inflammatory activities due to structural similarity to curcumin .
2,5-Bis(furan-2-ylmethylene)cyclopentanone (C₁₅H₁₂O₃)
  • Structure : Furan rings introduce oxygen heteroatoms .
  • Key Differences :
    • Oxygen atoms enable hydrogen bonding, increasing solubility in polar solvents (e.g., water solubility ~0.1 mg/mL vs. negligible for the target compound).
    • Lower thermal stability due to furan’s sensitivity to oxidation.
  • Applications : Explored in drug design for antidiabetic and antimicrobial properties .

Physicochemical Properties

Compound Molecular Weight Boiling Point (°C) Density (g/cm³) LogP Key Applications
This compound 216.32 290–310 (est.) 1.02–1.05 ~4.8 Jet fuel precursor
2,5-Dimethylcyclopentanone 112.17 165–170 0.92 ~1.5 Solvent, fragrance
(E,E)-2,5-Bis(4-t-Bu-benzylidene) 424.60 >300 1.12 ~6.2 Materials science
  • Volatility: The target compound’s higher molecular weight and cyclopentyl groups reduce volatility compared to 2,5-dimethylcyclopentanone .
  • Density : Aliphatic substituents (cyclopentyl) contribute to higher density (>1.0 g/cm³), critical for fuel energy density .

Reactivity and Stability

  • Hydrogenation : The target compound undergoes hydrodeoxygenation to yield alkanes for fuel, whereas dibenzylidene analogs resist hydrogenation due to aromatic stability .
  • Thermal Degradation: 2,5-Bis(furan-2-ylmethylene)cyclopentanone degrades at ~200°C, while the target compound remains stable up to 300°C .

Q & A

Basic: What are the standard protocols for synthesizing 2,5-dicyclopentylcyclopentanone, and how can purity be validated?

Answer:
Synthesis typically involves cyclopentanone derivatives and cyclopentyl Grignard reagents under anhydrous conditions. A common method includes:

Condensation reaction : Cyclopentanone reacts with cyclopentylmagnesium bromide in tetrahydrofuran (THF) at −78°C, followed by acid quenching .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product.

Purity validation :

  • GC-MS : Retention time and fragmentation patterns confirm molecular identity.
  • Elemental analysis : Carbon/hydrogen ratios must align with theoretical values (e.g., C: 85.3%, H: 11.2%) .
  • NMR : Absence of extraneous peaks in 1^1H and 13^{13}C spectra indicates purity .

Advanced: How can contradictory spectral data (e.g., NMR vs. IR) for this compound be resolved?

Answer:
Contradictions often arise from conformational isomerism or solvent effects. Mitigation strategies:

Cross-validation :

  • Use 1^1H-13^{13}C HSQC NMR to assign ambiguous proton environments .
  • Compare IR spectra in different solvents (e.g., CCl₄ vs. DMSO) to identify solvent-dependent shifts .

Computational modeling : DFT calculations (B3LYP/6-31G*) predict vibrational modes and NMR chemical shifts, aligning with experimental data .

Peer consultation : Collaborate with spectroscopy experts to rule out instrumentation artifacts .

Basic: What are the key physicochemical properties of this compound relevant to experimental design?

Answer:
Critical properties include:

  • Boiling point : ~280–300°C (requires high-temperature distillation setups).
  • Solubility : Insoluble in water; soluble in nonpolar solvents (e.g., hexane, toluene).
  • Stability : Degrades under prolonged UV exposure; store in amber vials at 4°C .
  • Hansen solubility parameters : Use HSPiP software to optimize solvent selection for recrystallization .

Advanced: How can reaction yields for this compound synthesis be optimized while minimizing side products?

Answer:
Optimization requires a factorial design approach:

Variables : Temperature (−78°C vs. −20°C), stoichiometry (1:1.2 ketone:Grignard), and reaction time (2–6 hrs).

Response surface methodology (RSM) : Identify interactions between variables using ANOVA .

Side-product analysis :

  • GC-MS detects dimerization byproducts (e.g., bis-cyclopentyl adducts).
  • Quench reaction aliquots at intervals to track intermediate formation .

Catalyst screening : Test Lewis acids (e.g., BF₃·Et₂O) to enhance regioselectivity .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:
A multi-technique approach is critical:

  • NMR : 1^1H (δ 1.5–2.1 ppm, cyclopentyl protons), 13^{13}C (δ 210–220 ppm, ketone carbonyl) .
  • IR : Strong C=O stretch at ~1720 cm⁻¹; absence of OH/NH peaks confirms anhydrous conditions .
  • Mass spectrometry : Molecular ion peak at m/z 218 (C₁₅H₂₂O+^+) .
  • X-ray crystallography (if crystalline): Resolve stereochemical ambiguity .

Advanced: How can computational methods predict the biological activity of this compound derivatives?

Answer:

Molecular docking : Use AutoDock Vina to screen derivatives against target proteins (e.g., cytochrome P450).

QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with bioactivity data .

ADMET prediction : SwissADME evaluates pharmacokinetic properties (e.g., blood-brain barrier permeability) .

Validation : Compare computational results with in vitro assays (e.g., IC₅₀ values in enzyme inhibition studies) .

Basic: What safety precautions are required when handling this compound?

Answer:

  • Ventilation : Use fume hoods due to volatile organic compound (VOC) emissions.
  • PPE : Nitrile gloves, goggles, and flame-resistant lab coats.
  • Spill management : Absorb with vermiculite; avoid water to prevent solvent runoff .
  • Waste disposal : Collect in halogen-free containers for incineration .

Advanced: How do steric effects influence the reactivity of this compound in nucleophilic additions?

Answer:
Steric hindrance from cyclopentyl groups:

Kinetic studies : Monitor reaction rates with bulky nucleophiles (e.g., tert-butyllithium) vs. smaller analogs.

Theoretical analysis : Calculate steric maps using SambVca 2.0 to quantify occupied volume (%) around the carbonyl .

Crystal structure analysis : Measure bond angles/distances to identify strain-induced reactivity .

Basic: What are the best practices for documenting experimental procedures involving this compound?

Answer:
Follow IUPAC guidelines for reproducibility:

Detailed logs : Record reaction conditions (time, temp, solvent batches), including failed attempts.

Supplementary data : Upload raw spectra, chromatograms, and crystallographic files to repositories like Zenodo .

Metadata tagging : Annotate datasets with DOI links and instrument calibration dates .

Advanced: How can isotopic labeling (e.g., 13^{13}13C, 2^{2}2H) elucidate the metabolic pathways of this compound?

Answer:

Synthesis of labeled analogs : Use 13^{13}C-cyclopentanone precursors in Grignard reactions .

Tracing studies :

  • LC-MS/MS monitors labeled metabolites in in vitro hepatocyte models.
  • 2^{2}H NMR tracks deuterium incorporation in degradation products .

Kinetic isotope effects (KIE) : Compare reaction rates of labeled vs. unlabeled compounds to identify rate-limiting steps .

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